molecular formula C9H8N2O4S B124112 7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-50-8

7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B124112
CAS No.: 149587-50-8
M. Wt: 240.24 g/mol
InChI Key: BCNSMCIVBAPRAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methandienone is synthesized from testosterone. The process involves the methylation of the 17-alpha position of testosterone, which increases its oral bioavailability . The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of methandienone involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Methandienone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various metabolites of methandienone, which are often used in doping control analysis .

Scientific Research Applications

Methandienone has several scientific research applications, including:

Comparison with Similar Compounds

Methandienone is similar to other anabolic steroids such as:

Compared to these compounds, methandienone is unique in its strong anabolic effects and moderate androgenic effects. It is also known for its affordability and effectiveness in bulking cycles .

Properties

CAS No.

149587-50-8

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15)

InChI Key

BCNSMCIVBAPRAA-UHFFFAOYSA-N

SMILES

CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

Canonical SMILES

CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

Synonyms

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethyl-1,2,3,4-tetrahydro-2,3-dioxo-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-ethoxycarbonyl-7-ethylthieno[2,3-b]-pyrazine-2,3(1H,4H)-dione (24.5 g, 91 mmol) and sodium hydroxide (10.96 g, 274 mmol) in 50% aqueous tetrahydrofuran (340 ml) was heated at 50°-60° C. for 16 h. The reaction mixture was cooled to 0° C. and acidified (pH=2) with hydrochloric acid. Water (300 ml) was added, the precipitate filtered off, washed with water and dried. Purification was performed by dissolving in 2 M sodium hydroxide solution, extraction with dichloromethane and precipitation of the aqueous phase with hydrochloric acid. The precipitate was filtered off, washed with water and dried to afford 14.2 g (65%) of the title compound. M.p. 230°-232° C. 1H-NMR (DMSO-d6, δ) : 1. 09 (t, 3H) 3.03 (q, 2H), 11.90 (s, 1H), 12.50 (br. s, 1H), 12.92 (br. s, 1H).
Name
6-ethoxycarbonyl-7-ethylthieno[2,3-b]-pyrazine-2,3(1H,4H)-dione
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

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